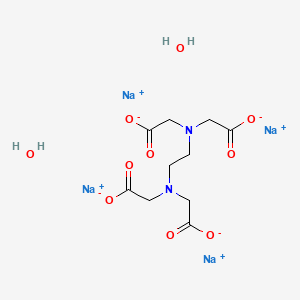

Tetrasodium edetate dihydrate

Descripción

Propiedades

IUPAC Name |

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.4Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;2*1H2/q;4*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYNLCYTMRMCGG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2Na4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058741 | |

| Record name | Tetrasodium ethylenediaminetetraacetate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-23-1, 67401-50-7 | |

| Record name | Tetrasodium edetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium ethylenediaminetetraacetate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt, hydrate (1:4:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRASODIUM EDETATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JGX4KKZ4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Tetrasodium Edetate Dihydrate: Principles of Chelation and Biological Consequences

Abstract

Tetrasodium edetate dihydrate, the tetrasodium salt of ethylenediaminetetraacetic acid (EDTA), is a powerful chelating agent with a broad spectrum of applications in research, medicine, and industry. Its fundamental mechanism of action lies in its ability to form stable, water-soluble complexes with polyvalent metal ions, a process known as chelation. By sequestering these metal ions, Tetrasodium EDTA effectively removes them from solution, thereby inhibiting or modifying their biological and chemical reactivity. This guide provides an in-depth exploration of the core physicochemical principles governing its function, from the molecular basis of chelation to its profound impact on complex biological systems. We will dissect its role as an in vitro anticoagulant, a therapeutic agent for heavy metal toxicity, an enzyme inhibitor, and an antimicrobial synergist, providing field-proven insights and detailed experimental protocols for the modern researcher.

Introduction: The Pivotal Role of Metal Ions and the Emergence of Chelation

Metal ions are indispensable to life, acting as critical cofactors for approximately one-third of all enzymes, stabilizing the tertiary and quaternary structures of proteins, and participating in vital redox reactions.[1][2] The precise regulation of metal ion concentration is paramount for normal physiological function.[3] However, an excess of essential metals or the presence of toxic heavy metals can lead to significant cellular damage and disease.[3][4]

This compound (C₁₀H₁₂N₂Na₄O₈ · 2H₂O) is a synthetic aminopolycarboxylic acid salt designed to control the activity of these metal ions.[5][6] It is a white, crystalline solid that is highly soluble in water, forming an alkaline solution.[7] Upon dissolution, it dissociates to provide the active chelating species, the ethylenediaminetetraacetate anion (EDTA⁴⁻).[7] Understanding the mechanism of Tetrasodium EDTA is to understand the fundamental chemistry of chelation and its application in manipulating biological outcomes.

The Core Mechanism: Hexadentate Chelation

The defining characteristic of EDTA is its function as a potent, hexadentate chelating agent.[8][9] The term "chelate" is derived from the Greek word for "claw," which aptly describes how the molecule sequesters a metal ion.[3]

The EDTA⁴⁻ anion possesses six donor atoms: two amine nitrogens and four carboxylate oxygens.[8] These atoms are precisely arranged to allow the molecule to wrap around a single polyvalent metal ion, forming six coordination bonds and creating an exceptionally stable, ring-like structure known as a metal-EDTA complex.[10][11] This 1:1 complex formation effectively isolates the metal ion from its environment, rendering it chemically inert.[10]

The stability of the metal-EDTA complex is dependent on the specific metal ion being chelated and the pH of the solution. EDTA exhibits a higher affinity for trivalent cations (like Fe³⁺) and heavy divalent cations (like Pb²⁺ and Cu²⁺) than for lighter divalent cations such as Ca²⁺ and Mg²⁺. This preferential binding is the basis for many of its therapeutic and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. GSRS [precision.fda.gov]

- 7. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Tetrasodium EDTA for the prevention of urinary catheter infections and blockages - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06418A [pubs.rsc.org]

- 10. edtatube.com [edtatube.com]

- 11. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chelation of Tetrasodium Edetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of tetrasodium edetate dihydrate, a cornerstone chelating agent in numerous scientific disciplines. We will delve into its molecular architecture, the intricate mechanism of chelation, and the factors governing the stability of the resulting metal complexes. This document is intended to serve as a detailed resource, blending theoretical principles with practical insights to empower researchers in their experimental design and data interpretation.

Unveiling the Molecular Architecture of this compound

This compound, commonly referred to as Tetrasodium EDTA, is the salt derived from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide.[1] Its fundamental properties are pivotal to its function as a powerful chelating agent.

Chemical Identity and Nomenclature

A precise understanding of a compound begins with its unambiguous identification.

| Identifier | Value | Source |

| Chemical Formula | C₁₀H₁₆N₂Na₄O₁₀ | [2] |

| IUPAC Name | tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate | [2] |

| CAS Number | 10378-23-1 | [2] |

| Molecular Weight | 416.20 g/mol | [2] |

Three-Dimensional Conformation: The Basis of Chelation

The efficacy of EDTA as a chelating agent is intrinsically linked to its three-dimensional structure. The molecule possesses a central ethylenediamine backbone connecting two nitrogen atoms. Each nitrogen atom is, in turn, bonded to two acetate groups.[3] This arrangement provides a total of six potential coordination sites: the two nitrogen atoms and the four carboxylate groups.[4][5] The free rotation around the single bonds in its backbone allows the EDTA molecule to be flexible, enabling it to wrap around a metal ion in a highly stable, cage-like structure.

The crystal structure of the zwitterionic form of EDTA reveals the spatial arrangement of these functional groups, which is crucial for its ability to coordinate with metal ions.[6]

Caption: 2D representation of the EDTA⁴⁻ anion.

The Chelation Mechanism: A Dance of Coordination

Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion.[7] The resulting structure is a stable, water-soluble complex.[8]

The Concept of Denticity

The term "denticity" refers to the number of donor groups in a single ligand that bind to the central metal ion.[9] EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a metal ion.[4][10] These bonds are formed by the lone pairs of electrons on the two nitrogen atoms and the four negatively charged oxygen atoms of the carboxylate groups.[11] This multi-point attachment is the key to the exceptional stability of metal-EDTA complexes. While typically hexadentate, EDTA can exhibit flexidentate character, acting as a pentadentate or tetradentate ligand in certain complexes.[10]

Caption: The chelation of a metal ion by EDTA.

The Chelate Effect: An Entropic Driving Force

The high stability of metal-EDTA complexes is not solely due to the strength of the individual coordinate bonds but is also significantly influenced by a thermodynamic principle known as the "chelate effect." When a multidentate ligand like EDTA replaces multiple monodentate ligands (such as water molecules) from a metal ion's coordination sphere, there is a net increase in the number of free molecules in the system. This increase in entropy is thermodynamically favorable and drives the equilibrium towards the formation of the chelate complex.

Stability of Metal-EDTA Complexes: A Quantitative Perspective

The stability of a metal-EDTA complex is a critical parameter that dictates its effectiveness in a given application. This stability is quantified by the formation constant (Kf), also known as the stability constant. A higher Kf value indicates a more stable complex.[12]

Factors Influencing Complex Stability

Several factors intricately govern the stability of metal-EDTA complexes:

-

Nature of the Metal Ion:

-

Charge: Generally, the stability of the complex increases with the increasing positive charge on the metal ion due to stronger electrostatic attraction.[13]

-

Ionic Radius: For metal ions with the same charge, stability often increases as the ionic radius decreases, leading to a higher charge density.[13]

-

Electronic Configuration: The electronic configuration of the metal ion influences the nature and strength of the coordinate bonds formed.[14]

-

-

pH of the Solution: The pH of the medium has a profound impact on the stability of metal-EDTA complexes.[15] At lower pH values, the carboxylate groups of EDTA become protonated, reducing their ability to coordinate with the metal ion.[16] As the pH increases, the deprotonation of these groups enhances the chelating ability of EDTA, leading to more stable complexes.[16] However, at very high pH, the metal ion may precipitate as a hydroxide, competing with the chelation reaction.[16]

Representative Formation Constants

The following table provides the logarithm of the formation constants (log Kf) for EDTA with various metal ions, illustrating the wide range of stabilities.

| Metal Ion | log Kf |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

| Cu²⁺ | 18.8 |

| Fe³⁺ | 25.1 |

| Pb²⁺ | 18.0 |

Data sourced from various publicly available chemical data sources.

Experimental Characterization of Tetrasodium Edetate and its Complexes

A variety of analytical techniques are employed to characterize the structure and properties of tetrasodium edetate and its metal complexes.

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups present in a molecule. In the context of EDTA, it can be used to observe the stretching frequencies of the C=O and C-N bonds, providing insights into the coordination of the carboxylate and amine groups to the metal ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure and the environment of the different protons and carbon atoms in the EDTA molecule and its complexes.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of metal-EDTA complexes in the solid state.[17] It provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.[17] Studies have revealed that many metal-EDTA complexes adopt a distorted octahedral geometry.[18][19]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to study the binding of molecules. It can directly measure the enthalpy change (ΔH) and determine the binding affinity (Ka), stoichiometry (n), and entropy change (ΔS) of the interaction between a metal ion and EDTA.[20][21] This provides a complete thermodynamic profile of the chelation process.

Experimental Protocol: Isothermal Titration Calorimetry of Metal-EDTA Binding

-

Preparation:

-

Prepare a solution of the metal salt of known concentration in a suitable buffer.

-

Prepare a solution of this compound of known concentration in the same buffer. Degas both solutions to prevent the formation of air bubbles.

-

-

Instrumentation:

-

Equilibrate the ITC instrument at the desired temperature.

-

Load the metal salt solution into the sample cell and the EDTA solution into the injection syringe.

-

-

Titration:

-

Perform a series of small, sequential injections of the EDTA solution into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).

-

Applications in Research and Drug Development

The potent chelating ability of tetrasodium edetate has led to its widespread use in a multitude of scientific and industrial applications.

-

Biochemistry and Molecular Biology: EDTA is extensively used as a component of buffers to inhibit metalloproteases and other enzymes that require divalent cations for their activity.[22]

-

Pharmaceutical Formulations: It is used as a stabilizer in pharmaceutical preparations to prevent the degradation of active ingredients that can be catalyzed by trace metal ions.[3]

-

Chelation Therapy: In medicine, EDTA is used in chelation therapy to treat heavy metal poisoning, such as lead poisoning.[3] The EDTA encapsulates the toxic metal ions, forming a stable, water-soluble complex that can be excreted by the kidneys.[8]

-

Analytical Chemistry: EDTA is a primary reagent in complexometric titrations for the quantitative determination of metal ions in solution.[15]

-

Industrial Applications: It is utilized in water treatment to soften water by sequestering calcium and magnesium ions, in the paper and pulp industry, and in the formulation of cleaning products.[23]

Conclusion

This compound stands as a testament to the power of molecular design. Its unique structure, characterized by multiple coordination sites and conformational flexibility, underpins its exceptional ability to form stable complexes with a wide array of metal ions. A thorough understanding of its molecular structure, the mechanism of chelation, and the factors governing complex stability is paramount for its effective application in research, drug development, and various industrial processes. This guide has provided a detailed overview of these core aspects, aiming to equip scientists and researchers with the foundational knowledge necessary to harness the full potential of this remarkable chelating agent.

References

- 1. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H16N2Na4O10 | CID 21917311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 4. brainly.in [brainly.in]

- 5. EDTA is a multidentate ligand. Its denticity or multiplicity is …………… - askIITians [askiitians.com]

- 6. File:EDTA-xtal-3D-balls.png - Wikimedia Commons [commons.wikimedia.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]

- 9. gauthmath.com [gauthmath.com]

- 10. EDTA is a multidentate ligand Its denticity or multiplicity class 11 chemistry CBSE [vedantu.com]

- 11. Coordination Compounds Help Page [chem.purdue.edu]

- 12. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]

- 13. Factors affecting stability of metal complexes | PPTX [slideshare.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 16. quora.com [quora.com]

- 17. researchgate.net [researchgate.net]

- 18. The molecular structure of aqueous Hg(II)-EDTA as determined by X-ray absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. interchim.fr [interchim.fr]

- 23. Edta Tetrasodium Dihydrate | 10378-23-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

The Practitioner's Guide to EDTA Salts: A Comparative Analysis of Tetrasodium Edetate Dihydrate and Disodium EDTA

Abstract

Ethylenediaminetetraacetic acid (EDTA) is an indispensable chelating agent in research, drug development, and various industrial processes. Its efficacy lies in its ability to sequester divalent and trivalent metal ions, thereby preventing unwanted enzymatic reactions, improving stability, and controlling mineral hardness. However, the choice between its different salt forms, primarily Tetrasodium edetate dihydrate and Disodium EDTA, is critical and dictated by specific experimental parameters. This technical guide provides an in-depth comparative analysis of these two common EDTA salts, offering clarity to researchers, scientists, and drug development professionals on their distinct properties and guiding the selection process for optimal experimental and formulation outcomes.

Introduction: The Power of Chelation

Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid with a remarkable ability to form stable, water-soluble complexes with metal ions.[1] This process, known as chelation, effectively "removes" free metal ions from a solution, preventing them from participating in undesirable chemical reactions.[2] In the context of biological systems and pharmaceutical formulations, stray metal ions can catalyze oxidative damage, promote the degradation of active pharmaceutical ingredients (APIs), and interfere with enzymatic assays. EDTA's role as a potent chelator makes it a vital component in a vast array of applications, from preventing blood coagulation in hematology to stabilizing drug formulations.[3][4][5]

The parent EDTA molecule, in its free acid form, is poorly soluble in water.[6] For practical applications, its more soluble salt forms are utilized. The degree of neutralization of the carboxylic acid groups on the EDTA molecule gives rise to different salts, with Disodium EDTA and Tetrasodium EDTA being the most prevalent in laboratory and industrial settings.[7] Understanding the fundamental differences between these two salts is paramount for protocol accuracy and product stability.

Disodium EDTA: The Versatile Workhorse

Disodium EDTA, often found as a dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O), is a widely used chelating agent in biomedical research and pharmaceutical applications.[8][9] It is typically employed in formulations where a neutral to mildly acidic pH is desired.[7]

Chemical and Physical Properties

A key characteristic of Disodium EDTA is the pH of its aqueous solutions, which typically falls within the range of 4.0 to 6.0.[10][11][12] This acidic to neutral pH makes it compatible with many biological buffers and formulations that are sensitive to alkaline conditions. However, its solubility is pH-dependent; while it is soluble in water, achieving high concentrations requires adjusting the pH to approximately 8.0 with a base like sodium hydroxide.[6][8][13]

Causality in Application

The moderately acidic nature of Disodium EDTA solutions makes it the preferred choice for applications such as:

-

Enzyme Inhibition: Many metalloenzymes, which require divalent cations for their activity, are effectively inhibited by Disodium EDTA at physiological pH.[10]

-

Anticoagulation: In hematology, Disodium EDTA is the anticoagulant of choice for preserving blood cell morphology and platelet counts as it chelates the calcium ions essential for the coagulation cascade.[10][12]

-

Pharmaceutical Formulations: It is used as a stabilizer in a variety of drug formulations, including injectable solutions, ophthalmic preparations, and topical creams, to prevent the degradation of active ingredients catalyzed by metal ions.[4][14]

This compound: The Alkaline Specialist

Tetrasodium edetate, also commonly available as a dihydrate (C₁₀H₁₂N₂Na₄O₈·2H₂O), represents the fully neutralized salt of EDTA.[15][16] This results in significantly different properties compared to its disodium counterpart, primarily its behavior in aqueous solutions.

Chemical and Physical Properties

The most distinguishing feature of Tetrasodium EDTA is the high alkalinity of its aqueous solutions. A 1% solution of Tetrasodium EDTA exhibits a pH of approximately 10 to 11.[11][17][18] This inherent alkalinity contributes to its excellent solubility in water, dissolving readily without the need for pH adjustment.[17][18]

Causality in Application

The alkaline nature and high solubility of Tetrasodium EDTA make it particularly suitable for:

-

Industrial Cleaning and Water Treatment: Its ability to chelate calcium and magnesium ions makes it an effective water softener and a component in industrial cleaning agents to prevent and remove scale.[19]

-

Alkaline Formulations: In cosmetics and personal care products, it is often used in alkaline formulations like soaps and detergents to improve their foaming and cleaning performance in hard water.

-

Pulp and Paper Industry: It is used to prevent metal ions from catalyzing the degradation of bleaching agents like hydrogen peroxide.

-

Specialized Laboratory Applications: In certain molecular biology protocols, such as the alkaline lysis method for plasmid DNA extraction, the high pH environment is a requirement.

Head-to-Head Comparison: A Data-Driven Analysis

To facilitate a clear understanding of the practical differences, the following table summarizes the key quantitative data for both EDTA salts.

| Property | Disodium EDTA Dihydrate | This compound |

| Molecular Formula | C₁₀H₁₄N₂Na₂O₈·2H₂O | C₁₀H₁₂N₂Na₄O₈·2H₂O |

| Molecular Weight | 372.24 g/mol [8] | 416.20 g/mol [15][16] |

| pH of 1% Aqueous Solution | 4.0 - 6.0[10][11][12] | 10.0 - 11.3[11][17][18] |

| Water Solubility | 108 g/L at 20°C[14] | Highly soluble, ~550 mg/mL[17] |

| Common Applications | Biological buffers, anticoagulation, pharmaceutical stabilization[4][10][14] | Industrial cleaning, water softening, alkaline formulations[19][20] |

The pH-Chelation Relationship: A Visual Representation

The effectiveness of EDTA as a chelating agent is intricately linked to the pH of the solution. The following diagram illustrates the speciation of EDTA at different pH values, highlighting why the choice of salt is crucial for controlling the experimental environment.

Caption: Relationship between pH and the dominant ionic form of EDTA.

As the pH increases, the carboxylic acid groups of EDTA deprotonate, leading to a more negatively charged molecule (from H₂Y²⁻ to Y⁴⁻). The fully deprotonated Y⁴⁻ form, prevalent at the alkaline pH provided by Tetrasodium EDTA, exhibits the strongest chelation capacity for most metal ions.

Experimental Protocol: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)

The preparation of a standard 0.5 M EDTA stock solution for molecular biology applications serves as a practical example of the considerations required when choosing an EDTA salt. Disodium EDTA is almost exclusively used for this purpose.

Rationale for Choosing Disodium EDTA

While Tetrasodium EDTA dissolves more readily, its resulting solution would have a pH far too high for most biological applications, such as in TE buffer for DNA and RNA storage.[21] Starting with Disodium EDTA allows for the precise adjustment of the final pH to the widely accepted standard of 8.0, which is crucial for the stability of nucleic acids and the activity of many enzymes used in molecular biology.

Step-by-Step Methodology

Materials:

-

Disodium EDTA dihydrate (M.W. 372.24 g/mol )

-

Deionized or distilled water

-

Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinder and beaker

Procedure:

-

Initial Mixing: To prepare 1 liter of 0.5 M EDTA solution, weigh out 186.1 g of Disodium EDTA dihydrate.[6] Add this to 800 mL of deionized water in a beaker with a magnetic stir bar.[6]

-

pH Adjustment for Solubilization: Begin stirring the suspension. The Disodium EDTA will not fully dissolve at this point.[6] Slowly add NaOH pellets or solution while continuously monitoring the pH.[8][22]

-

Achieving Dissolution: As the pH of the solution approaches 8.0, the EDTA will begin to dissolve.[6][23] Continue to add NaOH cautiously to avoid overshooting the target pH. Complete dissolution is typically observed around pH 8.0.[6][8]

-

Final Volume Adjustment: Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to 1 liter.

-

Sterilization: For applications requiring sterility, the solution can be autoclaved.[10][17]

This self-validating protocol ensures that the EDTA is fully solubilized and the final solution is at the correct pH and concentration for downstream applications.

Conclusion: Making an Informed Choice

The selection between this compound and Disodium EDTA is not a matter of interchangeability but a critical decision based on the required pH and solubility for a given application. Disodium EDTA is the go-to choice for most biological and pharmaceutical applications where a neutral to slightly acidic pH is necessary, despite requiring pH adjustment for full solubilization. Conversely, Tetrasodium EDTA's high solubility and alkalinity make it ideal for industrial applications and specific alkaline formulations. A thorough understanding of their distinct chemical properties, as outlined in this guide, empowers researchers and formulation scientists to make informed decisions, ensuring the integrity, stability, and success of their work.

References

- 1. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 4. chemignition.com [chemignition.com]

- 5. nbinno.com [nbinno.com]

- 6. sciencenotes.org [sciencenotes.org]

- 7. lotioncrafter.com [lotioncrafter.com]

- 8. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 9. specialchem.com [specialchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. Disodium EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | C10H16N2Na4O10 | CID 21917311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 19. Tetrasodium EDTA Production for Effective Chelating Agent Solutions in Industry [thinkdochemicals.com]

- 20. connectionchemical.com [connectionchemical.com]

- 21. samnicholls.net [samnicholls.net]

- 22. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Tetrasodium Edetate Dihydrate

Abstract

This technical guide provides a comprehensive analysis of the solubility of Tetrasodium Edetate Dihydrate (Na₄EDTA·2H₂O) in various solvents. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the dissolution of this widely used chelating agent. It offers quantitative solubility data, explores the critical influence of pH and temperature, and provides detailed, field-proven experimental protocols for accurate solubility determination. The guide is structured to deliver not just data, but a foundational understanding of the physicochemical behaviors of this compound, enabling informed decisions in formulation, analytical method development, and research applications.

Introduction: The Versatile Chelator

Tetrasodium Edetate, the tetrasodium salt of ethylenediaminetetraacetic acid (EDTA), is a cornerstone of chelation chemistry.[1] Its remarkable ability to form stable, water-soluble complexes with a wide array of di- and trivalent metal ions has led to its indispensable role across numerous scientific and industrial sectors. From preventing degradation of active pharmaceutical ingredients (APIs) by sequestering metal ions to acting as an anticoagulant in hematology, the efficacy of Tetrasodium Edetate is fundamentally linked to its behavior in solution.[2]

Understanding the solubility of its dihydrate form (C₁₀H₁₂N₂Na₄O₈·2H₂O), the common commercial variant, is a critical prerequisite for its effective application.[1] This guide moves beyond simple solubility values, offering insights into the molecular interactions that dictate its dissolution in various media.

Aqueous Solubility: A Deep Dive

Water is the most common and important solvent for this compound. Its solubility in aqueous media is exceptionally high, a direct consequence of its ionic nature and the multiple polar functional groups that readily interact with water molecules.[3]

Quantitative Aqueous Solubility

At ambient temperature, this compound exhibits substantial solubility in water. However, reported values can vary, likely due to differences in the experimental conditions and the specific form of the salt (anhydrous vs. dihydrate). It is crucial for researchers to consider the hydration state of the material being used.

| Temperature (°C) | Solubility ( g/100 mL) | Molarity (approx.) | Reference |

| 20 | ~103 | ~2.47 M | [4] |

| Room Temperature | ~55 | ~1.45 M |

Note: The discrepancy in reported values may be attributed to the specific experimental conditions and the hydration state of the tetrasodium edetate.

The Overriding Influence of pH

The aqueous solubility of EDTA and its salts is profoundly dependent on the pH of the solution. The free acid form of EDTA is poorly soluble in water, but its solubility dramatically increases as the pH becomes more alkaline.[5] This phenomenon is rooted in the deprotonation of the four carboxylic acid groups of the EDTA molecule.

As the pH increases, these acidic protons are neutralized, resulting in a greater number of negatively charged carboxylate groups. This increased polarity enhances the molecule's interaction with polar water molecules, leading to a significant rise in solubility.[6] Tetrasodium Edetate, being the fully neutralized salt, is inherently alkaline and highly soluble in water, typically producing a solution with a pH between 10 and 11.5.[7]

The relationship between the various protonated forms of EDTA and pH is illustrated in the speciation diagram below.

Caption: Speciation of EDTA as a function of pH.

The Effect of Temperature

For many salts, solubility in water increases with temperature. However, for Tetrasodium Edetate, the effect of temperature on its aqueous solubility within the typical laboratory range of 20°C to 60°C is reported to be relatively constant.[4] This suggests that the dissolution process is not strongly endothermic within this range. This property is advantageous in applications where consistent concentrations are required across minor temperature fluctuations.

Solubility in Organic and Other Solvents

The solubility of the highly ionic this compound in non-aqueous solvents is considerably more limited compared to its behavior in water.

Protic and Apolar Organic Solvents

Generally, this compound is sparingly soluble to practically insoluble in most organic solvents.

| Solvent | Qualitative Solubility | Rationale | Reference |

| Ethanol | Slightly soluble | The polarity of ethanol allows for some interaction, but it is insufficient to overcome the lattice energy of the salt effectively. | [8] |

| Methanol | Almost insoluble | Similar to ethanol, but with slightly lower solvating power for this salt. | [4] |

| Chloroform | Almost insoluble | As a nonpolar solvent, chloroform cannot effectively solvate the charged ions of the salt. | [4] |

| Ethers | Rarely soluble | The low polarity of ethers makes them poor solvents for ionic compounds. | [4] |

| DMSO | Insoluble or slightly soluble | While DMSO is a polar aprotic solvent, it is generally not an effective solvent for EDTA salts, and precipitation can occur when aqueous EDTA solutions are mixed with DMSO. | [4][9] |

The guiding principle here is "like dissolves like." The highly polar, ionic nature of this compound dictates its preference for highly polar solvents like water. The lower polarity of most organic solvents, even polar ones like ethanol, results in poor solvation of the sodium and edetate ions.

Polyhydroxy Alcohols (Glycerol, Propylene Glycol)

Experimental Determination of Solubility: A Practical Guide

Accurate and reproducible solubility data is the bedrock of sound scientific research and product development. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound, based on the widely accepted "shake-flask" method, which is in line with OECD Guideline 105 for substances with solubility above 10⁻² g/L.[10][11]

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12] The principle is to create a saturated solution in the presence of an excess of the solid solute, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the liquid phase.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (analytical grade)

-

Solvent of interest (e.g., ultrapure water, ethanol)

-

Glass flasks with airtight stoppers (e.g., 50 mL volumetric flasks)

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Calibrated analytical balance

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, ICP-MS for sodium, or titration)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add a small, known amount of the solute to a known volume of the solvent and observe for dissolution with agitation. This helps in determining the appropriate amount of excess solid to use in the main experiment.

-

Sample Preparation: Add an excess amount of this compound to a series of flasks (a minimum of three replicates is recommended). The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.[12]

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each flask.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the flasks for a predetermined period (e.g., 48 to 72 hours) to ensure that equilibrium is reached.[12] The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the experimental temperature to let the excess solid settle. Then, carefully separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation or filtration.[13] It is critical to avoid any temperature changes during this step that could alter the solubility.

-

Concentration Analysis: Accurately take an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method.

-

Data Reporting: The solubility is reported as the average concentration from the replicate flasks, typically in g/L, mg/mL, or mol/L.

Conclusion: A Guide for the Informed Scientist

The solubility of this compound is a multifaceted property governed by the interplay of its ionic nature and the characteristics of the solvent. While it is exceptionally soluble in aqueous solutions, particularly at alkaline pH, its solubility in organic solvents is limited. For the practicing scientist, a thorough understanding of these principles is not just academic but essential for the successful design of experiments, development of robust formulations, and interpretation of analytical data. The methodologies presented in this guide provide a framework for the accurate and reliable determination of this critical physicochemical parameter.

References

- 1. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 2. avenalab.com [avenalab.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 10378-23-1 CAS MSDS (Ethylenediaminetetraacetic acid tetrasodium salt dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Edetate Sodium | C10H12N2Na4O8 | CID 6144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. researchgate.net [researchgate.net]

- 13. filab.fr [filab.fr]

Navigating the Invisible Hazard: A Technical Guide to the Safe Handling of Tetrasodium Edetate Dihydrate in the Laboratory

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling of Tetrasodium edetate dihydrate (CAS No. 10378-23-1). Beyond a mere checklist of precautions, this document delves into the causal relationships between the chemical's properties and the necessary safety protocols, ensuring a self-validating system of laboratory safety.

Understanding the Core Hazard: The Power of Chelation

This compound, a salt of ethylenediaminetetraacetic acid (EDTA), is a powerful chelating agent. Its primary function—and the root of its potential toxicity—is its ability to form stable complexes with di- and trivalent metal ions. While invaluable in experimental contexts for sequestering metal ions, this same property can disrupt biological systems by depleting essential metallic cations, such as calcium and zinc, which are vital for numerous physiological processes. The toxic effects of EDTA are largely considered to be related to these metal deficiencies.[1] Therefore, all safety protocols are designed to prevent this chemical from coming into contact with the body.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4] |

This table summarizes the primary hazards. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

The primary routes of exposure are ingestion, inhalation of dust particles, and direct contact with skin and eyes.[7] Chronic exposure may lead to dermatitis, conjunctivitis, and potential sensitization.[8]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A hierarchy of controls is essential to minimize exposure. Engineering controls should be the primary line of defense, supplemented by appropriate PPE.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[8][9] For procedures that may generate dust, a chemical fume hood is mandatory.[7]

-

Eye Wash Stations and Safety Showers: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE):

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory.[8] A full face shield should be worn when there is a significant risk of splashing or dust generation.[8] Contact lenses should be avoided as they can absorb and concentrate irritants.[8] |

| Skin Protection | A lab coat must be worn at all times.[7] For larger quantities or when there is a risk of significant contact, a PVC apron is recommended.[10] |

| Hand Protection | Nitrile gloves are preferred for their chemical resistance and ability to show punctures.[6] Always inspect gloves for tears or punctures before use.[6] Contaminated gloves must be removed immediately and disposed of properly. Never reuse disposable gloves.[6] |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations below acceptable levels, or during spill cleanup, a NIOSH-approved dust respirator should be used.[7] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain chemical integrity.

Handling:

-

Avoid all personal contact, including inhalation of dust.[8][9]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Wash hands thoroughly with soap and water after handling.[8]

-

Avoid generating dust.[8] If weighing the powder, do so in a fume hood or a designated weighing enclosure.

-

Ground all equipment containing the material to prevent electrostatic charge build-up, which can be an ignition source for dust explosions.[11]

Storage:

Chemical Incompatibility:

| Incompatible Materials | Rationale for Incompatibility |

| Strong Oxidizing Agents | May result in an exothermic reaction or ignition.[11] |

| Strong Acids and Bases | Can cause decomposition. |

| Metals (e.g., Aluminum, Copper, Nickel, Zinc) | Contact can generate flammable hydrogen gas.[7][11] |

Emergency Procedures: A Validated Response Plan

A clear and well-rehearsed emergency plan is crucial.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention from an ophthalmologist.[5] Do not attempt to remove contact lenses; this should only be done by skilled personnel.[9] |

| Skin Contact | Immediately remove all contaminated clothing.[9] Flush skin with large amounts of water for at least 15 minutes.[9] If irritation develops, seek medical attention.[8] |

| Inhalation | Remove the individual to fresh air.[8] If not breathing, give artificial respiration.[8] Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5][6] Seek immediate medical attention.[9] |

Spill Response Protocol:

For a minor spill of solid material:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE (goggles, lab coat, nitrile gloves, and a dust respirator).

-

Carefully sweep or scoop up the spilled material, avoiding dust generation.[8][9]

-

Place the material into a suitable, labeled container for waste disposal.[8]

-

Clean the spill area with water and decontaminate all equipment used for the cleanup.

For a major spill of solid material:

-

Evacuate the area and alert emergency responders.[8]

-

Restrict access to the area.

-

Only trained personnel with appropriate PPE, including respiratory protection, should perform the cleanup.

-

Follow the same cleanup procedure as for a minor spill, but with greater caution and under the guidance of safety professionals.

Fire Response:

This compound is combustible but not highly flammable.[7][10]

-

Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[9][13]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.[7]

Waste Disposal

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9] Place waste in a clearly labeled, sealed container.

Visualizing Safety Workflows

To ensure a clear understanding of the safety protocols, the following diagrams illustrate key decision-making processes.

Caption: Risk Assessment and Control Workflow for Handling this compound.

Caption: Decision Tree for Emergency Response to this compound Exposure.

References

- 1. epa.gov [epa.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Hazardous substance assessment – EDTA tetrasodium salt - Canada.ca [canada.ca]

- 4. This compound | C10H16N2Na4O10 | CID 21917311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 7. chemistryconnection.com [chemistryconnection.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. echemi.com [echemi.com]

- 13. Edetate Sodium | C10H12N2Na4O8 | CID 6144 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tetrasodium Edetate Dihydrate for Researchers and Drug Development Professionals

Section 1: Introduction

Tetrasodium edetate, commonly referred to as Tetrasodium EDTA, is the sodium salt of ethylenediaminetetraacetic acid (EDTA). In its dihydrate form, it is a cornerstone of modern chemical and biological sciences, prized for its role as a powerful chelating agent. Its ability to sequester, or bind, metal ions makes it an indispensable tool in a vast array of applications, from stabilizing pharmaceutical formulations to controlling enzymatic reactions in molecular biology.

This guide provides an in-depth exploration of tetrasodium edetate dihydrate, tailored for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, elucidate the fundamental mechanism of chelation, detail its critical applications, and provide a validated experimental protocol for its use in the laboratory. The objective is to furnish a comprehensive resource grounded in scientific integrity, enabling professionals to leverage this versatile compound with precision and confidence.

Section 2: Core Physicochemical Properties

The efficacy and application of any chemical compound are dictated by its fundamental properties. This compound is a white, crystalline powder known for its high solubility in water.[1] The dihydrate form incorporates two water molecules into its crystal structure, which is critical for determining its precise molecular weight.

Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 10378-23-1 | [2] |

| Molecular Formula | C₁₀H₁₂N₂Na₄O₈ · 2H₂O | [2] |

| Molecular Weight | 416.21 g/mol | [2] |

| Synonyms | Edetate Tetrasodium Dihydrate, EDTA Tetrasodium Salt Dihydrate | [3] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in 10 parts of water | [2] |

| pH (5% w/v solution) | 10.5 - 11.5 | [2] |

It is important to distinguish the dihydrate form from other common forms of EDTA salts, such as the anhydrous (CAS 64-02-8) and tetrahydrate (CAS 13235-36-4) forms, as their molecular weights differ, which is a critical consideration for accurate solution preparation. The properties of solutions made from these different hydrated forms are identical, provided they are at the same pH.[1]

Section 3: The Chemistry of Chelation: Mechanism of Action

The primary function of tetrasodium edetate is its role as a chelating agent, a substance that forms multiple stable bonds to a single metal ion.[4] The EDTA molecule is a hexadentate ligand, meaning it can form six coordinate bonds with a metal ion through its two nitrogen atoms and four carboxylate groups. This multi-bond formation creates a highly stable, water-soluble ring-like structure known as a chelate complex.

The causality behind this powerful binding action lies in the "chelate effect." The formation of multiple bonds from a single ligand to a metal ion is entropically more favorable than the formation of the same number of bonds from individual, monodentate ligands. This results in a very high stability constant for EDTA-metal complexes.[5]

This sequestration process effectively inactivates the metal ion, preventing it from participating in unwanted chemical reactions, such as catalyzing the oxidative degradation of active pharmaceutical ingredients (APIs) or acting as a necessary cofactor for enzymes like metalloproteases.[5][6]

References

- 1. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 2. img2.exportersindia.com [img2.exportersindia.com]

- 3. nbinno.com [nbinno.com]

- 4. Tetrasodium EDTA Production for Effective Chelating Agent Solutions in Industry [thinkdochemicals.com]

- 5. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]

- 6. nbinno.com [nbinno.com]

Understanding the pKa values of Tetrasodium edetate dihydrate.

An In-depth Technical Guide to the pKa Values of Tetrasodium Edetate Dihydrate

Introduction

This compound (Na₄EDTA·2H₂O), the salt derived from the neutralization of ethylenediaminetetraacetic acid (EDTA), is a cornerstone chelating agent in myriad scientific and industrial applications.[1] For researchers, scientists, and drug development professionals, a nuanced understanding of its acid-dissociation constants (pKa values) is not merely academic; it is fundamental to harnessing its full potential. The efficacy of EDTA as a chelating agent is inextricably linked to the pH of the medium, which dictates the molecule's protonation state and, consequently, its ability to form stable complexes with metal ions.[2] This guide provides a detailed exploration of the pKa values of EDTA, the principles governing its pH-dependent activity, and a validated experimental protocol for their determination.

Section 1: The Fundamental Chemistry of EDTA and Its Stepwise Dissociation

EDTA is a hexaprotic acid, meaning it can donate six protons in a stepwise manner.[3] The parent acid contains four carboxylic acid groups and two tertiary amine groups. In a highly acidic solution, both amine groups are protonated, leading to the fully protonated form, H₆Y²⁺. As the pH increases, this species undergoes six sequential deprotonation steps, culminating in the fully deprotonated anion, Y⁴⁻, which is the active form in chelation.[2][4]

The dissociation process can be represented as follows:

H₆Y²⁺ ⇌ H₅Y⁺ + H⁺ (pKa₁) H₅Y⁺ ⇌ H₄Y + H⁺ (pKa₂) H₄Y ⇌ H₃Y⁻ + H⁺ (pKa₃) H₃Y⁻ ⇌ H₂Y²⁻ + H⁺ (pKa₄) H₂Y²⁻ ⇌ HY³⁻ + H⁺ (pKa₅) HY³⁻ ⇌ Y⁴⁻ + H⁺ (pKa₆)

The first four pKa values are associated with the deprotonation of the four carboxylic acid groups, while the last two correspond to the deprotonation of the two amino groups.[5][6]

Visualization of EDTA's Stepwise Dissociation

The sequential loss of protons from the fully protonated form (H₆Y²⁺) to the fully deprotonated, chelating form (Y⁴⁻) is illustrated below.

Caption: Stepwise deprotonation of EDTA from H₆Y²⁺ to Y⁴⁻.

Summary of EDTA's pKa Values

There are slight variations in the reported pKa values in the literature, often due to differences in experimental conditions such as temperature and ionic strength. The values for the four carboxylic acid dissociations are most frequently cited.[7][8] However, considering the two amine groups provides a more complete picture of the molecule's acid-base chemistry.[5][6]

| Dissociation Step | Protonated Species | Deprotonated Species | pKa Value (approx.) | Reference |

| 1 | H₆Y²⁺ | H₅Y⁺ | 0 - 1.5 | [5][6] |

| 2 | H₅Y⁺ | H₄Y | 1.99 - 2.0 | [7][8] |

| 3 | H₄Y | H₃Y⁻ | 2.66 - 2.7 | [8][9] |

| 4 | H₃Y⁻ | H₂Y²⁻ | 6.16 - 6.2 | [8][9] |

| 5 | H₂Y²⁻ | HY³⁻ | 10.24 - 10.3 | [5][8][9] |

| 6 | HY³⁻ | Y⁴⁻ | > 10.3 | [2][3] |

Section 2: The Critical Role of pKa in Chelation Efficacy

The chelating ability of EDTA is profoundly dependent on pH because only the fully deprotonated Y⁴⁻ form acts as a hexadentate ligand, capable of forming six coordination bonds with a metal ion.[4][10] The fraction of EDTA present as Y⁴⁻ is negligible at low pH but becomes dominant at pH values above 10.[2]

This relationship is quantified by the conditional formation constant (K'f), which accounts for the pH of the system. The stability of metal-EDTA complexes is significantly reduced under acidic conditions because hydrogen ions compete with the metal ions for the binding sites on the EDTA molecule.[11] For instance:

-

Calcium and Magnesium Chelates: These are stable at neutral pH but dissociate under acidic conditions (pH < 5) as H⁺ ions protonate the carboxyl groups, weakening the metal-ligand bonds.[11]

-

Iron Chelates: Fe-EDTA is stable over a wide pH range but can be compromised at highly alkaline pH (> 9) where iron ions hydrolyze to form insoluble iron hydroxide [Fe(OH)₃].[11]

-

Zinc Chelates: Zn-EDTA is unstable in both strongly acidic (pH < 4) and strongly alkaline (pH > 10) environments due to EDTA protonation and zinc hydroxide precipitation, respectively.[11]

Therefore, selecting and maintaining an appropriate pH is a critical experimental choice when using EDTA as a chelating agent to ensure the formation and stability of the desired metal complex.

Section 3: Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is the gold-standard, high-precision method for determining the pKa values of substances like EDTA.[12][13] The technique involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte (EDTA) while monitoring the resulting pH change with a calibrated pH electrode.[14][15] The pKa values are determined from the inflection points on the resulting titration curve.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating rigorous calibration, control of experimental variables, and replication to ensure data integrity.

1. Materials and Reagents:

-

EDTA (free acid form, H₄Y) of high purity

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity, deionized, and degassed (e.g., by nitrogen purging) water

-

Standard pH buffer solutions (e.g., pH 4, 7, and 10)

2. Instrumentation:

-

Calibrated pH meter with a glass electrode

-

Automated titrator or a precision burette

-

Magnetic stirrer and stir bar

-

Reaction vessel (beaker) with a lid to accommodate electrodes and burette tip, and to maintain an inert atmosphere

3. Step-by-Step Methodology:

-

Step 1: Instrument Calibration (Trustworthiness Pillar): Calibrate the pH meter using at least three standard buffer solutions (pH 4, 7, 10) immediately before the experiment. This ensures the accuracy of all subsequent pH measurements.[14]

-

Step 2: Sample Preparation (Expertise Pillar):

-

Accurately weigh a precise amount of pure EDTA to prepare a solution of known concentration (e.g., 20 mL of a 1mM solution). A concentration of at least 10⁻⁴ M is required to produce a significant change in the titration curve.[12]

-

Dissolve the EDTA in degassed, deionized water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M). This is crucial because ionic activity can influence pKa values.[14]

-

Causality: Maintaining constant ionic strength minimizes variations in the activity coefficients of the ions in solution, leading to more consistent and thermodynamically relevant pKa values.

-

-

Step 3: Initial pH Adjustment:

-

Place the EDTA solution in the reaction vessel on the magnetic stirrer.

-

Immerse the calibrated pH electrode.

-

Purge the headspace of the vessel with nitrogen gas to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of a weak acid.[12]

-

Use 0.1 M HCl to adjust the initial pH of the solution to a value below the first expected pKa (e.g., pH 1.8-2.0). This ensures the titration starts with the fully protonated species.[15]

-

-

Step 4: Titration:

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize. Automated systems excel at this, ensuring high-resolution data.[14][15]

-

Continue the titration until the pH reaches a value above the last expected pKa (e.g., pH 12-12.5).

-

-

Step 5: Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The equivalence points correspond to the peaks of the first derivative curve or the zero crossings of the second derivative curve.

-

The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid like EDTA, pKa₃ and pKa₄ can be clearly identified at the midpoints between the second and third, and third and fourth equivalence points, respectively.

-

-

Step 6: Validation (Authoritative Grounding):

-

Perform a minimum of three replicate titrations to ensure the reproducibility of the results.[14]

-

Calculate the average pKa values and the standard deviation to provide a robust statistical measure of the determined constants.

-

Workflow for Potentiometric pKa Determination

Caption: Experimental workflow for pKa determination using potentiometric titration.

Section 4: Implications in Drug Development and Pharmaceutical Sciences

The pKa of a molecule is a critical physicochemical parameter that influences its solubility, absorption, distribution, and overall pharmacokinetic profile.[16][17] For Tetrasodium edetate, this understanding is vital for its application in pharmaceutical formulations and therapies.

-

Formulation Excipient: EDTA salts are widely used as stabilizers in liquid formulations. By chelating trace metal ions (e.g., Fe³⁺, Cu²⁺), EDTA prevents these ions from catalyzing oxidative degradation of the active pharmaceutical ingredient (API). Knowledge of pKa values allows formulators to adjust the pH of the product to a range where EDTA is an effective chelator without compromising the stability or solubility of the API.

-

Chelation Therapy: In medicine, EDTA derivatives are used in chelation therapy to treat heavy metal poisoning, such as lead poisoning.[5] The therapy's success relies on the formation of a stable metal-EDTA complex that can be excreted by the kidneys. The pH of the administered solution and the patient's physiological pH are critical. For example, Na₂CaEDTA is used so that lead, which has a higher formation constant with EDTA than calcium, displaces the calcium. This process is pH-sensitive and must be managed to avoid side effects like the depletion of essential metals like zinc.

Conclusion

The pKa values of this compound are the definitive guide to its behavior in aqueous solutions. As a hexaprotic acid, its protonation state is entirely governed by pH, which in turn dictates its powerful chelating capabilities. For scientists in research and drug development, mastering this pH-dependent activity through a solid understanding of its pKa values is essential for its effective use—from stabilizing complex drug formulations to its life-saving application in chelation therapy. The rigorous, validated methods for determining these constants, such as potentiometric titration, underscore the precision required in pharmaceutical science to translate fundamental chemical principles into tangible, effective applications.

References

- 1. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 6. Ethylenediaminetetraacetic acid (EDTA) – kapillarelektrophorese.eu [kapillarelektrophorese.eu]

- 7. EDTA [tau.ac.il]

- 8. quora.com [quora.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. quora.com [quora.com]

- 11. wellyoutech.com [wellyoutech.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. What is pKa and how is it used in drug development? [pion-inc.com]

- 17. ijirss.com [ijirss.com]

Methodological & Application

Application Notes & Protocols: Preparation of Tetrasodium Edetate Dihydrate Stock Solution for Cell Culture

Introduction: The Role of EDTA in Cell Culture

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent indispensable in the cell culture laboratory.[1][2] Its primary function is to sequester divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺), from the culture medium and the extracellular matrix.[2] These cations are crucial for the function of cell adhesion molecules (CAMs), such as cadherins, which mediate cell-to-cell and cell-to-substrate attachments. By binding these ions, EDTA effectively disrupts these interactions, facilitating the detachment of adherent cells from culture surfaces, a critical step in routine cell passaging.[2]

This document provides a comprehensive guide to preparing a sterile, stable, and effective stock solution of Tetrasodium edetate dihydrate (Na₄EDTA·2H₂O) for use in cell culture applications. We will delve into the underlying principles of its preparation, emphasizing quality control and aseptic technique to ensure experimental reproducibility and safeguard cell health.

The Chelation Mechanism: A Visual Explanation

EDTA's efficacy lies in its molecular structure, which features multiple carboxyl and amine groups that can donate electron pairs to form stable, water-soluble complexes with metal ions.[3] This process, known as chelation, effectively renders the metal ions biologically inert.[3]

Caption: Mechanism of EDTA chelating divalent cations like Ca²⁺ and Mg²⁺.

Materials and Reagents

The quality of your stock solution is fundamentally dependent on the quality of the starting materials.[4][5]

| Material/Reagent | Grade/Specification | Rationale |

| This compound | Cell Culture Grade or Molecular Biology Grade | Ensures low levels of contaminants such as heavy metals and endotoxins that can be detrimental to cell health. |

| Reagent Grade Water | Type I Ultrapure (18.2 MΩ·cm) | Minimizes ionic and organic contaminants that could interfere with the solution's performance or introduce variability. |

| Sodium Hydroxide (NaOH) | ACS Grade or higher | Used for pH adjustment. High purity prevents the introduction of unknown contaminants.[2][6] |

| Sterile Glassware | Autoclaved bottles, beakers, graduated cylinders | Prevents microbial contamination of the final stock solution. |

| Magnetic Stirrer and Stir Bar | - | Ensures complete dissolution of the EDTA salt. |

| Calibrated pH meter | - | Accurate pH is critical for EDTA solubility and for minimizing cellular toxicity. |

| Sterile Filtration Unit | 0.22 µm pore size | The standard method for sterilizing heat-labile solutions to remove bacteria and fungi.[7][8] |

Protocol: Preparation of 0.5 M Na₄EDTA·2H₂O Stock Solution (pH 8.0)

This protocol details the preparation of 100 mL of a 0.5 M this compound stock solution. This concentration is a common standard, convenient for dilution to typical working concentrations (e.g., 0.5 mM to 5 mM).

Calculation of Reagents

First, it is essential to calculate the required mass of Na₄EDTA·2H₂O.

-

Molecular Weight (MW) of this compound (C₁₀H₁₂N₂Na₄O₈·2H₂O): 416.2 g/mol [9]

-

Desired Molarity (M): 0.5 mol/L

-

Final Volume (V): 100 mL (0.1 L)

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) Mass (g) = 0.5 mol/L x 0.1 L x 416.2 g/mol = 20.81 g

Step-by-Step Methodology

The following workflow outlines the critical steps for successful preparation.

Caption: Workflow for preparing a 0.5 M EDTA stock solution.

-

Preparation: In a clean beaker, add approximately 80 mL of reagent grade water.

-

Addition of EDTA: Weigh out 20.81 g of this compound and add it to the water while stirring with a magnetic stir bar. The solution will appear cloudy as the salt has limited solubility at neutral pH.

-

pH Adjustment: Slowly add a concentrated solution of NaOH (e.g., 10 M) or pellets while monitoring the pH. As the pH approaches 8.0, the EDTA salt will completely dissolve, and the solution will become clear.[2][6] Be cautious not to overshoot the pH.

-

Final Volume Adjustment: Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 100 mL graduated cylinder. Add reagent grade water to bring the final volume to exactly 100 mL.

-

Sterilization: Using a 0.22 µm sterile filtration unit, filter the solution into a sterile storage bottle. This step is critical as autoclaving can affect the solution's properties.[7]

-

Storage: Aliquot the sterile solution into smaller, conveniently sized sterile tubes or bottles. Store the stock solution at 4°C. A correctly prepared 0.5 M EDTA solution is stable for several months at this temperature.

Quality Control and Best Practices

Rigorous quality control is essential for ensuring the reliability of your cell culture experiments.[4][10][11]

-

Sterility Testing: After preparation, incubate a small aliquot of the final solution in a sterile culture medium (e.g., Tryptic Soy Broth) for 48-72 hours to confirm the absence of microbial contamination.

-

pH Verification: Double-check the pH of the final stock solution. Deviations can impact both its efficacy and its potential for cytotoxicity.

-

Record Keeping: Maintain a detailed log for each batch, including the date of preparation, lot numbers of reagents used, final pH, and results of sterility testing.[5] This is crucial for troubleshooting any future issues.

-

Aseptic Technique: All steps following the initial dissolution should be performed in a laminar flow hood to maintain sterility.[5][12]

Cytotoxicity and Working Concentrations

While EDTA is a vital tool, it is not benign. Its chelating action can deplete essential ions required for cell viability and enzymatic function if used improperly.

-

Concentration-Dependent Toxicity: High concentrations of EDTA can be cytotoxic.[13][14] Studies have shown significant effects on cell viability at concentrations above certain thresholds, which can vary between cell lines.[14][15] It is imperative to determine the optimal, non-toxic working concentration for each specific cell type through empirical testing.

-

Inhibition of Enzymes: EDTA can inhibit enzymes that require divalent cations for their activity, such as DNA polymerases and metalloproteases.[14] This is an important consideration for downstream applications.

-

Typical Working Concentrations: For detaching adherent cells, EDTA is often used in combination with trypsin. A typical working concentration of EDTA in these solutions ranges from 0.5 mM to 2 mM.

Safety and Handling

This compound requires careful handling to minimize risk.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the powder and solutions.[16]

-

Inhalation: Avoid inhaling the powder by handling it in a well-ventilated area or a chemical fume hood.[17]

-

Skin and Eye Contact: The substance can cause serious eye irritation and potential burns.[18] In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store the powder in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[17][18]

References

- 1. lyfemedical.com [lyfemedical.com]

- 2. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 4. Quality Control Considerations in Cell Culture [sigmaaldrich.com]

- 5. kosheeka.com [kosheeka.com]

- 6. 0.5 M EDTA Solution Recipe [thoughtco.com]

- 7. youtube.com [youtube.com]

- 8. crick.ac.uk [crick.ac.uk]

- 9. This compound | C10H16N2Na4O10 | CID 21917311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks [cytion.com]

- 11. absbio.com [absbio.com]

- 12. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]

- 13. On the toxicity of low doses of tetrasodium-ethylenediamine-tetraacetate (Na-EDTA) in normal rat kidney (NRK) cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. nuvestchem.com [nuvestchem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

The Dual Role of Tetrasodium Edetate Dihydrate in Enzymatic Assays: A Guide to Chelation and Beyond

For researchers, scientists, and drug development professionals, achieving accuracy and reproducibility in enzymatic assays is paramount. The presence of divalent metal cations can be a double-edged sword, acting as essential cofactors for some enzymes while inhibiting others. Tetrasodium edetate dihydrate (EDTA), a hexadentate chelating agent, is a powerful tool for dissecting the role of these metal ions. This guide provides an in-depth exploration of the principles and protocols for effectively utilizing Tetrasodium EDTA dihydrate in enzymatic assays, moving beyond a simple understanding of chelation to a nuanced appreciation of its experimental implications.

The Central Role of Divalent Cations in Enzyme Function

Many enzymes, particularly metalloproteases, kinases, and certain phosphatases, are critically dependent on divalent cations such as magnesium (Mg²⁺), manganese (Mn²⁺), zinc (Zn²⁺), and calcium (Ca²⁺) for their catalytic activity or structural integrity.[1][2] These metal ions can participate directly in the catalytic mechanism, often by coordinating with the substrate or stabilizing transition states, or they can play a structural role, maintaining the enzyme's proper conformation for activity.[1]